molecular formula C9H9BrO2S B2734802 2-[(4-Bromophenyl)sulfanyl]propanoic acid CAS No. 18739-77-0

2-[(4-Bromophenyl)sulfanyl]propanoic acid

Cat. No.: B2734802
CAS No.: 18739-77-0
M. Wt: 261.13
InChI Key: BOZTVOOYSYAINR-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[(4-Bromophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the phenyl derivative .

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of enzymes. This can inhibit enzyme activity or alter protein function . The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

2-[(4-Bromophenyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

    2-[(4-Chlorophenyl)sulfanyl]propanoic acid: This compound has a chlorophenyl group instead of a bromophenyl group. The presence of chlorine affects its reactivity and interactions with biological targets.

    2-[(4-Methylphenyl)sulfanyl]propanoic acid: The methyl group in this compound provides different steric and electronic properties compared to the bromophenyl group, influencing its chemical behavior and applications.

    2-[(4-Nitrophenyl)sulfanyl]propanoic acid:

The uniqueness of this compound lies in its bromophenyl group, which provides specific reactivity and interactions that are valuable in various research applications .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZTVOOYSYAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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